Sodium L-Glutamate Monohydrate is a sodium salt of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. Its chemical formula is , with a molecular weight of approximately 187.13 g/mol. This compound is widely recognized for its applications as a flavor enhancer in the food industry, often referred to as monosodium glutamate (MSG). It is classified under food additives and is known for its umami taste, which enhances the flavor profile of various dishes.
Sodium L-Glutamate Monohydrate can be sourced from natural and synthetic processes. It is predominantly derived from the fermentation of carbohydrates using specific strains of bacteria that produce glutamic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. In terms of classification, this compound falls under the category of food additives (E621) and is recognized by several regulatory bodies, including the Food and Drug Administration and the European Food Safety Authority.
The synthesis of Sodium L-Glutamate Monohydrate typically involves two main methods:
Sodium L-Glutamate Monohydrate has a crystalline structure characterized by its monohydrate form, which includes one molecule of water per molecule of sodium glutamate. The molecular structure can be depicted as follows:
Sodium L-Glutamate Monohydrate participates in various chemical reactions, primarily due to its functional groups:
Sodium L-Glutamate acts primarily as a flavor enhancer through its interaction with taste receptors on the tongue.
Research indicates that dietary intake of glutamate can influence brain function by modulating synaptic transmission .
Sodium L-Glutamate Monohydrate has diverse applications across various fields:
In 1908, Japanese chemist Kikunae Ikeda of Tokyo Imperial University identified glutamate as the source of the distinct savory taste in kombu seaweed broth, which he termed "umami" (delicious essence) [3] [5] [9]. Ikeda recognized the commercial potential of this compound and developed a method to stabilize glutamic acid as monosodium glutamate (MSG). By 1909, he partnered with entrepreneur Saburosuke Suzuki to launch the world’s first MSG seasoning under the brand Ajinomoto ("essence of taste") [1] [3].
Initial production (1909–1950s) relied on protein hydrolysis:
Table 1: Early MSG Production Phases (1909–1960s)
| Period | Method | Output Capacity | Key Limitations |
|---|---|---|---|
| 1909–1950s | Hydrochloric acid hydrolysis | <10,000 tons/year | Low yield, expensive raw materials |
| 1962–1973 | Acrylonitrile synthesis | ~50,000 tons/year | Racemic mixture resolution required |
Chemical synthesis (1962–1973) used acrylonitrile as a precursor. Though faster, it produced a racemic d,l-glutamic acid mixture requiring costly optical resolution to isolate the biologically active l-form [1] [5].
A paradigm shift occurred in 1956 with the invention of direct microbial fermentation, rendering earlier methods obsolete by the 1970s [1] [5]. This bioprocess leveraged:
Table 2: Comparison of Major MSG Production Methods
| Method | Yield | Cost Efficiency | Environmental Impact |
|---|---|---|---|
| Protein hydrolysis | 30%–40% | Low | High acid waste |
| Chemical synthesis | 60%–70% | Moderate | Petrochemical pollution |
| Fermentation | >95% | High | Minimal waste |
Fermentation’s advantages included near-total substrate conversion, 60% lower energy use, and scalability. Global production now exceeds 2 million tons/year, with fermentation accounting for >99% of output [1] [5].
Sodium L-Glutamate Monohydrate (CAS 6106-04-3) is subject to rigorous international standards:
Food-Grade Specifications (E621):
Pharmaceutical-Grade Standards:
Table 3: Global Specifications for Sodium L-Glutamate Monohydrate
| Parameter | Food Grade (FCC) | Pharma Grade (ChP/NF) | Test Method |
|---|---|---|---|
| Assay (Purity) | 98.5%–101.5% | 99.0%–100.5% | Non-aqueous titration |
| Water Solubility | Transparent solution | Transparent solution | Visual, 50 g/L in H₂O |
| Specific Rotation | +24.2° to +25.5° | +24.0° to +27.0° | Polarimetry (20°C) |
| Loss on Drying | ≤0.5% | ≤0.1% | Gravimetric at 105°C |
Industrial standardization enables dual-use applications: enhancing savory flavors in foods (at 0.1%–0.8% in products like soups and snacks) and improving drug stability in pharmaceuticals [2] [7] [10].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: